molecular formula C12H17NO3 B064776 TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE CAS No. 177342-60-8

TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE

Cat. No.: B064776
CAS No.: 177342-60-8
M. Wt: 223.27 g/mol
InChI Key: KMCZDRVWSNSEOK-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE is a sophisticated carbamate-protected aminophenol derivative of significant value in synthetic organic and medicinal chemistry. Its core structure features a phenolic hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine ortho to each other on a methyl-substituted benzene ring, creating a multifunctional scaffold. This compound is primarily employed as a pivotal building block for the synthesis of complex heterocycles and pharmacologically active molecules. Researchers utilize it in the construction of benzoxazole and related fused ring systems, which are privileged structures in drug discovery due to their prevalence in compounds with antimicrobial, anti-inflammatory, and anticancer activities. The Boc group serves as a robust yet readily removable protecting group for the amine, allowing for selective functionalization of the phenolic oxygen or the aromatic ring under standard reaction conditions. Its specific steric and electronic profile, imparted by the tert-butyl and methyl groups, makes it an ideal precursor for studying structure-activity relationships and for developing novel ligands for various biological targets. This reagent is essential for chemists engaged in designing and synthesizing new chemical entities for high-throughput screening and lead optimization programs.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZDRVWSNSEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597638
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177342-60-8
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylphenol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The phenol group remains unprotected during this process, allowing for selective protection of the amino group .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 2-Hydroxy-6-Methylphenylcarbamate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit anti-inflammatory and antioxidant properties.

Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory activity of various carbamate derivatives. This compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

The compound has been explored for its efficacy as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests that it may interact with biological systems in plants or pests.

Case Study: Herbicidal Activity
Research conducted at an agricultural university demonstrated that this compound exhibited significant herbicidal activity against common weeds. The study reported a reduction in weed biomass by up to 70% when applied at optimal concentrations .

Materials Science

In materials science, this compound has been investigated for potential use as an additive in polymer formulations.

Case Study: Polymer Stabilization
A study published in Polymer Degradation and Stability examined the use of this compound as a stabilizer for polyvinyl chloride (PVC). The results indicated that the addition of this compound improved thermal stability and reduced discoloration during processing .

Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-inflammatory properties; inhibits cytokines
Agricultural ScienceEffective herbicide; reduces weed biomass
Materials ScienceEnhances thermal stability of polymers

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-methylphenol primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, followed by the elimination of tert-butyl carbonate. The Boc group can be removed under acidic conditions, regenerating the free amino group. This protection strategy allows for selective reactions on other functional groups without interference from the amino group .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Features and Physicochemical Properties

The table below compares TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE with structurally similar carbamates from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Differences
This compound (Target) C₁₂H₁₇NO₃ ~223.27 2-hydroxy, 6-methyl phenyl Phenyl core with polar hydroxy and hydrophobic methyl groups.
TERT-BUTYL (6-BROMO-2-CHLORO-3-METHOXYPHENYL)CARBAMATE C₁₂H₁₅BrClNO₃ 336.61 Br (C6), Cl (C2), OMe (C3) Halogen substituents increase electronegativity and reactivity; methoxy enhances electron density.
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE C₁₁H₁₃ClN₂O₃ 256.69 Cl (C6), formyl (C3), pyridine ring Pyridine ring introduces aromatic nitrogen; formyl enables nucleophilic reactions.
TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE C₁₁H₂₃NO₃ 217.30 Hydroxyhexyl chain Aliphatic chain increases flexibility; hydroxy supports conjugation or solvation.
TERT-BUTYL ((4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)METHYL)CARBAMATE C₁₁H₁₇N₃O₃ 239.27 Pyrimidine ring, 4-hydroxy, 6-methyl Pyrimidine core with dual nitrogens; hydroxy and methyl groups influence H-bonding.
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE C₁₄H₂₂N₂O₂ 250.34 Aminomethyl (C4), 2,5-dimethyl phenyl Aminomethyl enables further functionalization; dimethyl groups enhance steric hindrance.

Reactivity and Stability

  • Target Compound: The hydroxy group at C2 may act as a hydrogen-bond donor, enhancing solubility in polar solvents. The tert-butyl group provides steric protection, improving stability under basic conditions.
  • Halogenated Analogs (e.g., ) : Bromo and chloro substituents increase susceptibility to nucleophilic aromatic substitution, making these compounds reactive intermediates for cross-coupling reactions.
  • Heterocyclic Derivatives (e.g., ) : Pyridine and pyrimidine rings introduce aromatic nitrogen atoms, altering electronic properties. The formyl group in is highly reactive toward amines or hydrazines, enabling Schiff base formation.
  • Aliphatic Carbamates (e.g., ) : The hydroxyhexyl chain in facilitates solubility in aqueous environments and participation in esterification or etherification reactions.

Biological Activity

Tert-butyl 2-hydroxy-6-methylphenylcarbamate, often referred to as a derivative of phenolic compounds, has gained attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Profile

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 85909-08-6
  • Molecular Formula: C12H17NO3
  • Appearance: Light yellow powder, soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxy-6-methylphenol. The process can utilize various coupling agents and is often conducted under controlled conditions to ensure high yield and purity.

This compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. Notable mechanisms include:

  • Antiviral Activity : Research indicates that this compound can inhibit viral replication by binding to viral enzymes, thereby reducing the viral load in infected cells.
  • Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties, comparable to standard anti-inflammatory drugs such as indomethacin. The percentage inhibition values ranged from 39% to over 54% in carrageenan-induced models .
  • Cell Signaling Modulation : The compound has been shown to influence various signaling pathways related to inflammation and immune response, potentially enhancing the body's defense mechanisms against infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Activity : A study evaluated a series of phenolic carbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to this compound showed promising results, with significant reductions in edema observed within hours post-administration .
  • In Silico Docking Studies : Computational studies have provided insights into the binding affinities of this compound with COX-2 enzymes, suggesting its potential as a selective inhibitor in inflammatory pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesKey Biological Activities
Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamateSimilar backbone but different hydroxyl positioningVarying anti-inflammatory effects
Tert-butyl N-(2-hydroxyphenyl)carbamateLacks methyl group on the aromatic ringDifferent solubility and reactivity
Tert-butyl N-(4-hydroxy-3-methylphenyl)carbamateHydroxyl group at a different positionVariations may affect pharmacokinetics

The unique positioning of the hydroxyl group and the presence of the methyl substituent in this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE, and how do reaction conditions influence yield?

The synthesis of this compound typically involves carbamate formation via reaction of the parent amine with di-tert-butyl dicarbonate [(Boc)₂O]. Key variables include solvent choice, temperature, and catalysts. For example:

  • Solvent optimization : Dichloromethane (CH₂Cl₂) at room temperature with DMAP yields ~60% product after 24 hours, while THF under reflux improves yield to 67% in 12 hours due to enhanced reaction kinetics .
  • Catalyst selection : DMAP accelerates Boc protection by activating the carbonate electrophile, reducing side reactions .
  • Steric considerations : The tert-butyl group may hinder nucleophilic attack; using polar aprotic solvents (e.g., DMF) can mitigate steric effects .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in tightly sealed containers at room temperature (15–25°C) in a cool, dry, well-ventilated area. Avoid exposure to direct sunlight, heat, or moisture to prevent hydrolysis of the carbamate group .
  • Safety protocols : Use non-sparking tools, grounded equipment, and explosion-proof ventilation when handling. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .

Q. What spectroscopic methods are effective for structural confirmation?

  • NMR analysis : ¹H and ¹³C NMR are critical for confirming the tert-butyl group (δ ~1.3 ppm for CH₃) and carbamate linkage (δ ~150–155 ppm for carbonyl). Dynamic NMR at low temperatures can resolve conformational equilibria (e.g., axial vs. equatorial tert-butyl positioning) .
  • X-ray crystallography : Resolves steric and electronic interactions in the solid state, such as tert-butyl group orientation in crystal lattices .

Q. What are the potential hazards and required safety protocols?

  • Hazards : While not classified as acutely toxic, prolonged exposure may cause respiratory or skin irritation. Combustion releases toxic gases (e.g., NOₓ, CO) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or stability?

  • DFT calculations : Model tert-butyl group steric effects on reaction intermediates. For example, explicit solvent modeling (e.g., THF) explains equatorial preferences in solution vs. axial conformers in the solid state .
  • Retrosynthetic tools : Databases like REAXYS and Pistachio predict feasible routes by analyzing bond disconnections and precursor availability .

Q. What strategies optimize regioselectivity in synthesis?

  • Directing groups : The hydroxyl group at the 2-position can act as a directing group during electrophilic substitution. Protecting it with Boc ensures selective functionalization at the 6-methyl position .
  • Temperature control : Lower temperatures (−20°C) favor kinetic control in multi-step reactions, reducing byproducts .

Q. How to address contradictions in reaction yields under varying conditions?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors. For instance, THF’s higher boiling point vs. CH₂Cl₂ improves Boc protection efficiency .
  • Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., deprotected amines) and adjust stoichiometry or reaction time .

Q. How do steric effects from the tert-butyl group influence reactivity?

  • Steric hindrance : The tert-butyl group slows nucleophilic attack on the carbamate carbonyl. Computational studies show increased activation energy for reactions requiring planar transition states .
  • Solubility trade-offs : While tert-butyl enhances solubility in organic solvents, it may reduce crystallinity, complicating purification .

Q. How to characterize dynamic conformational changes using NMR?

  • Variable-temperature (VT) NMR : Observe coalescence of axial/equatorial tert-butyl signals at low temperatures (e.g., −60°C). Activation energy (ΔG‡) for chair flipping can be calculated using Eyring plots .
  • NOESY experiments : Detect through-space interactions between tert-butyl protons and aromatic rings to confirm spatial proximity in solution .

Q. What strategies resolve solubility challenges in polar solvents?

  • Co-solvent systems : Use DMSO/CHCl₃ mixtures to balance polarity. The tert-butyl group improves solubility in non-polar solvents, while hydroxyl groups enhance water compatibility .
  • Derivatization : Introduce ionic groups (e.g., sulfonate) to the phenyl ring for aqueous-phase reactions, though this may alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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